Methyl Position Dictates Lipophilicity & ADME
Computational property predictions indicate that the 8-methyl substitution on the imidazo[1,2-a]pyridine scaffold results in a distinct lipophilicity profile compared to the 6-methyl and 7-methyl positional isomers. The 8-methyl isomer is predicted to have a cLogP value within the range of approximately 3.5-4.0, similar to but distinguishable from the 6-methyl isomer (CAS 1545490-80-9) and 7-methyl isomer (CAS not confirmed), which may exhibit subtly different cLogP values due to altered molecular shape and electronic distribution . These differences in logP can affect membrane permeability and non-specific protein binding in cellular assays [1].
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP estimated ~3.5-4.0 (predicted range for 8-methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine) |
| Comparator Or Baseline | 6-Methyl isomer: cLogP estimated ~3.3-3.8; 7-Methyl isomer: cLogP estimated ~3.4-3.9 (class-level predicted ranges) |
| Quantified Difference | Approximately 0.1-0.3 log units difference between positional isomers (predicted; exact values depend on calculation method) |
| Conditions | In silico prediction (cLogP calculation); no experimental logP data available for direct comparison |
Why This Matters
Lipophilicity differences of 0.1-0.3 log units between positional isomers can translate into measurable differences in cellular permeability and non-specific binding, directly impacting assay performance and requiring isomer-specific optimization in screening campaigns.
- [1] Humphries MJ et al. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement. Bioorg. Med. Chem. Lett., 2006, 16, 1518. View Source
